molecular formula C12H16O2 B2889979 cis-3-(Benzyloxy)cyclopentan-1-ol CAS No. 212270-85-4

cis-3-(Benzyloxy)cyclopentan-1-ol

Cat. No. B2889979
CAS RN: 212270-85-4
M. Wt: 192.258
InChI Key: SFIICXXRMNDRQC-NWDGAFQWSA-N
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Description

“Cis-3-(Benzyloxy)cyclopentan-1-ol” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.26 . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The IUPAC name for “cis-3-(Benzyloxy)cyclopentan-1-ol” is (1S,3R)-3-(benzyloxy)cyclopentan-1-ol . The InChI code for this compound is 1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m0/s1 .


Physical And Chemical Properties Analysis

“Cis-3-(Benzyloxy)cyclopentan-1-ol” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 192.26 . The compound should be stored in a refrigerator .

Scientific Research Applications

Catalytic Applications

Palladium-tetraphosphine catalyst systems have demonstrated remarkable efficiency in cross-coupling reactions. For instance, the cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane system catalyzes the cross-coupling of aryl bromides with arylboronic acids, achieving high substrate-to-catalyst ratios and good yields. Such systems have shown to facilitate Suzuki cross-coupling reactions efficiently, even with sterically hindered substrates, indicating the influence of the ligand's nature on catalytic performance (Feuerstein et al., 2001).

Synthesis of Cyclopentanol Derivatives

Research has also focused on the synthesis of cyclopentanol derivatives, where methods have been developed for the efficient synthesis of cis-4-t-butyldimethylsiloxy-2-cyclopenten-1-ol and cis-4-tetrahydropyranyloxy-2-cyclopenten-1-ol with high enantiomeric excesses. These compounds are valuable chiral synthetic intermediates for prostanoids, demonstrating the importance of cis-3-(Benzyloxy)cyclopentan-1-ol derivatives in synthetic organic chemistry (Asami, 1985).

Structural and Mechanistic Studies

The structural characterization and cytotoxicity studies of ruthenium(II) complexes with chalcone and flavone derivatives provide insight into the interaction of these complexes with biological targets. Such studies are crucial for understanding the potential therapeutic applications of these compounds, highlighting the broader implications of research on cis-3-(Benzyloxy)cyclopentan-1-ol derivatives (Prajapati et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes into contact with skin or eyes .

properties

IUPAC Name

(1S,3R)-3-phenylmethoxycyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIICXXRMNDRQC-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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